molecular formula C6H3IN2O4 B14848876 6-Iodo-4-nitropyridine-2-carboxylic acid CAS No. 1393575-77-3

6-Iodo-4-nitropyridine-2-carboxylic acid

Cat. No.: B14848876
CAS No.: 1393575-77-3
M. Wt: 294.00 g/mol
InChI Key: VUOFVHJLWFVBPO-UHFFFAOYSA-N
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Description

6-Iodo-4-nitropyridine-2-carboxylic acid is a halogenated and nitrated pyridine derivative characterized by:

  • Nitro group at position 4: A strong electron-withdrawing group (EWG) that enhances the acidity of the carboxylic acid and directs electrophilic substitution.
  • Carboxylic acid at position 2: Contributes to solubility in polar solvents and hydrogen-bonding interactions.

Properties

CAS No.

1393575-77-3

Molecular Formula

C6H3IN2O4

Molecular Weight

294.00 g/mol

IUPAC Name

6-iodo-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3IN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11)

InChI Key

VUOFVHJLWFVBPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-nitropyridine-2-carboxylic acid typically involves the iodination and nitration of pyridine derivatives. One common method is the iodination of 4-nitropyridine-2-carboxylic acid using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of 6-Iodo-4-nitropyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Iodo-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-iodo-4-nitropyridine-2-carboxylic acid with key analogs from the evidence:

Compound Name Substituents CAS Number Molecular Formula Key Features
6-Iodo-4-nitropyridine-2-carboxylic acid 6-I, 4-NO₂, 2-COOH - C₆H₃IN₂O₄ Combines steric bulk (I), strong EWG (NO₂), and acidic COOH; versatile reactivity.
4-Nitropyridine-2,6-dicarboxylic acid 4-NO₂, 2,6-(COOH)₂ 63897-10-9 C₇H₄N₂O₆ Dual carboxylic acids enhance solubility; nitro group para to COOH .
6-Cyanopyridine-2-carboxylic acid 6-CN, 2-COOH - C₇H₄N₂O₂ Cyano (CN) as EWG; less steric hindrance than I or NO₂ .
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH (pyrimidine) 89581-58-8 C₆H₅ClN₂O₂ Pyrimidine ring with Cl and CH₃; different ring system affects electronic properties .
Isonicotinic acid (Pyridine-4-carboxylic acid) 4-COOH 55-22-1 C₆H₅NO₂ No substituents; simpler structure with COOH at position 4 .

Electronic and Reactivity Differences

  • Nitro vs. Cyano Groups: The nitro group (NO₂) in the target compound is a stronger EWG than cyano (CN), leading to higher acidity of the carboxylic acid and increased electrophilic substitution reactivity at electron-rich positions .
  • Iodo vs. Chloro/Methyl Substituents : The iodo group’s larger size and polarizability enhance susceptibility to nucleophilic substitution (e.g., Suzuki coupling) compared to smaller substituents like Cl or CH₃ .
  • Carboxylic Acid Position : The 2-COOH group in the target compound creates a meta-directing effect, whereas 4-COOH in isonicotinic acid directs substitutions differently .

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